molecular formula C16H25BrN2O3S B4464760 2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No. B4464760
M. Wt: 405.4 g/mol
InChI Key: GWZOWVDNUNOUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has gained importance in the field of scientific research due to its potential therapeutic applications. This compound is also known as BIP-1308 and belongs to the family of piperazine derivatives.

Mechanism of Action

The exact mechanism of action of 2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is responsible for its antipsychotic and anxiolytic properties.
Biochemical and physiological effects:
Studies have shown that 2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has a low affinity for muscarinic, histaminergic, and adrenergic receptors. This suggests that the compound has a low potential for side effects such as sedation, hypotension, and anticholinergic effects. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in neurological disorders. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to study its potential use in the treatment of neurological disorders such as schizophrenia, depression, and anxiety. Another direction is to develop more potent and selective derivatives of this compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are required to fully understand its therapeutic potential.

Scientific Research Applications

2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

2-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(21,22)19-6-4-18(5-7-19)8-9-20/h10-12,20H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOWVDNUNOUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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